2-Anilino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one
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Overview
Description
2-Anilino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one is a heterocyclic compound that belongs to the thiazine family. This compound is characterized by its unique structure, which includes an anilino group, a phenyl group, and a dihydrothiazinone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of aniline with α-bromoacetophenone in the presence of a base, followed by cyclization with thiourea. The reaction is usually carried out in refluxing ethanol, resulting in the formation of the desired thiazinone compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent-free methods and the use of microwave irradiation are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Anilino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazinone ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anilino or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazinone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Anilino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Anilino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Anilino-5,6-dihydro-1,3-benzothiazol-7(4H)-one
- 2-Amino-1,3,4-oxadiazole derivatives
- 2,4,4,6-Tetramethyl-5,6-dihydro-4H-1,3-oxazine
- 2,3-Dihydro-4H-pyran
Uniqueness
2-Anilino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one stands out due to its unique combination of anilino and phenyl groups attached to the thiazinone ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
104721-27-9 |
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Molecular Formula |
C16H14N2OS |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
6-phenyl-2-phenylimino-1,3-thiazinan-4-one |
InChI |
InChI=1S/C16H14N2OS/c19-15-11-14(12-7-3-1-4-8-12)20-16(18-15)17-13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,18,19) |
InChI Key |
OYORPVVGEPFYKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=NC2=CC=CC=C2)NC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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